molecular formula C11H13ClN2S2 B14695242 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl- CAS No. 23515-25-5

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl-

Cat. No.: B14695242
CAS No.: 23515-25-5
M. Wt: 272.8 g/mol
InChI Key: ISWQERVVICLCAN-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl-: is a chemical compound belonging to the thiadiazine family. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The compound also features a p-chlorophenyl group and an ethyl group attached to the thiadiazine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-chlorophenyl isothiocyanate with ethylamine in the presence of a base, followed by cyclization to form the thiadiazine ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.

    Solvent: Polar solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Dihydro and Tetrahydro Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl- can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione: Similar structure but with a hydroxyethyl group instead of an ethyl group.

    3-(4-chlorophenyl)-5-cyclohexyl-1,3,5-thiadiazinane-2-thione: Contains a cyclohexyl group instead of an ethyl group.

The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(p-chlorophenyl)-5-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

23515-25-5

Molecular Formula

C11H13ClN2S2

Molecular Weight

272.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C11H13ClN2S2/c1-2-13-7-14(11(15)16-8-13)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

ISWQERVVICLCAN-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C(=S)SC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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